2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole

Constitutional isomerism Scaffold hopping Benzimidazole

2-(2-Chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole (CAS 882339-03-9) is a synthetic 1,2-disubstituted benzimidazole derivative with the molecular formula C17H17ClN2O and a molecular weight of 300.8 g/mol. The compound bears a 2-chlorophenyl group at the C2 position and an ethoxyethyl chain at the N1 position of the benzimidazole core.

Molecular Formula C17H17ClN2O
Molecular Weight 300.79
CAS No. 882339-03-9
Cat. No. B2635514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole
CAS882339-03-9
Molecular FormulaC17H17ClN2O
Molecular Weight300.79
Structural Identifiers
SMILESCCOCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3Cl
InChIInChI=1S/C17H17ClN2O/c1-2-21-12-11-20-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3
InChIKeyKLOFHHCLYCDCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole (CAS 882339-03-9): Chemical Identity, Structural Class, and Procurement-Relevant Baseline


2-(2-Chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole (CAS 882339-03-9) is a synthetic 1,2-disubstituted benzimidazole derivative with the molecular formula C17H17ClN2O and a molecular weight of 300.8 g/mol . The compound bears a 2-chlorophenyl group at the C2 position and an ethoxyethyl chain at the N1 position of the benzimidazole core . It belongs to the broader class of N1-alkoxyalkyl-2-arylbenzimidazoles, a scaffold historically explored for H1-antihistaminic, anticonvulsant, anti-inflammatory, and antimicrobial applications [1]. Notably, this compound shares the exact molecular formula (C17H17ClN2O) with etifoxine—a clinically used anxiolytic benzoxazine—but differs fundamentally in its heterocyclic scaffold (benzimidazole vs. benzoxazine), resulting in distinct pharmacophoric and physicochemical properties [2]. This constitutional isomerism creates procurement-critical differentiation: researchers targeting benzimidazole-specific binding pockets or seeking to avoid benzoxazine-associated GABAA modulation must verify scaffold identity rigorously [3].

Why Generic Substitution Is Inadvisable for 2-(2-Chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole: Quantified N1-Substitution Sensitivity and Scaffold-Dependent Pharmacology


In-class benzimidazole analogs cannot be treated as interchangeable procurement items because the N1 substituent exerts a binary, order-of-magnitude gatekeeping effect on target engagement and pharmacokinetics. In a systematically characterized benzimidazole CYP11B2 inhibitor series, the N-unsubstituted parent compound (R = H) showed no measurable CYP11B2 inhibition (IC50 > 10,000 nM), whereas the N-methyl analog exhibited an IC50 of 12 nM—an >830-fold potency difference driven solely by N1 substitution status [1]. Similarly, in the H1-antihistaminic benzimidazole series, the presence of the 1-(2-ethoxyethyl) group was identified as the critical structural determinant for in vivo activity; compounds lacking this chain lost potent antihistaminic effects [2]. Beyond potency, N-substitution modulates oral bioavailability from 37% (N-methyl) to 77% (N-cyclopropyl) in rat, with corresponding changes in plasma clearance from 59 to 28 mL/min/kg [1]. These data collectively demonstrate that even closely related benzimidazole congeners—differing by a single N1 alkyl group—cannot be assumed to possess equivalent biological or ADME profiles. For procurement decisions, selection of the specific CAS 882339-03-9 compound versus a generic '2-(2-chlorophenyl)benzimidazole analog' is therefore a materially consequential scientific choice, not a trivial catalog substitution.

Product-Specific Quantitative Evidence Guide for 2-(2-Chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole: Comparator-Anchored Differentiation Data


Constitutional Isomerism with Etifoxine: Scaffold-Level Differentiation with the Same Molecular Formula (C17H17ClN2O)

2-(2-Chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole is a constitutional isomer of etifoxine (6-chloro-2-ethylamino-4-methyl-4-phenyl-4H-3,1-benzoxazine), both sharing the identical molecular formula C17H17ClN2O (MW = 300.78 g/mol) . However, the target compound possesses a benzimidazole core, whereas etifoxine contains a benzoxazine nucleus [1]. This scaffold divergence dictates entirely distinct pharmacology: etifoxine acts as a positive allosteric modulator of GABAA receptors and stimulates neurosteroidogenesis [2]; benzimidazoles of this substitution pattern are not known to engage GABAA receptors directly and instead interact with targets such as GPCRs, CYP enzymes, or kinase family members [3]. For screening campaigns or mechanistic studies, these two C17H17ClN2O isomers are pharmacologically non-interchangeable and require explicit structural verification by NMR or LC-MS prior to use.

Constitutional isomerism Scaffold hopping Benzimidazole Benzoxazine GABAA receptor

N1-Ethoxyethyl Motif: Validated Pharmacophoric Requirement for In Vivo H1-Antihistaminic Activity

In a systematic SAR study of 2-(4-substituted-1-piperazinyl)benzimidazoles, Iemura et al. (1986) demonstrated that the oxygen atom within the 2-(substituted-oxy)ethyl chain at the N1 position was a critical determinant for potent in vivo H1-antihistaminic activity [1]. The lead compound, 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole (compound 69), which bears the identical N1-ethoxyethyl substituent as the target compound, exhibited 39-fold greater in vivo potency than the clinical antihistamine chlorpheniramine maleate [1]. Compounds lacking the ether oxygen in the N1 side chain showed markedly reduced in vivo efficacy despite retaining in vitro receptor binding [1]. While the target compound replaces the 4-methyl-1-homopiperazinyl group at C2 with a 2-chlorophenyl group, the N1-ethoxyethyl chain is structurally identical to the validated pharmacophoric element, supporting the rationale for selecting this specific substitution pattern over N1-methyl, N1-benzyl, or N1-unsubstituted analogs when oral or in vivo activity is desired.

H1-antihistaminic Structure-activity relationship N1-substitution In vivo potency Ethoxyethyl pharmacophore

N1-Substitution as a Binary Gatekeeper of Target Potency: >830-Fold Difference Between N-Unsubstituted and N-Substituted Benzimidazoles

In a medicinal chemistry campaign targeting aldosterone synthase (CYP11B2), Hoyt et al. (2015) quantified the impact of benzimidazole N1-substitution on target inhibition [1]. The N-unsubstituted parent benzimidazole (R = H) produced no detectable CYP11B2 inhibition (IC50 > 10,000 nM), whereas the N-methyl analog (R = CH3) yielded IC50 = 12 nM—a greater than 830-fold potency differential [1]. Intermediate alkyl substituents produced graded effects: N-ethyl IC50 = 35 nM; N-isopropyl IC50 = 138 nM; while bulkier groups (N-tert-butyl, N-cyclobutyl) again ablated activity (IC50 > 5,000 nM) [1]. This demonstrates that N1-substitution is not merely a potency modulator but a binary activity switch: an unsubstituted benzimidazole may be pharmacologically silent at a given target while its N1-alkylated congener achieves nanomolar potency. The target compound, bearing the intermediate-sized N1-(2-ethoxyethyl) group, is therefore predicted to occupy a distinct activity space compared to the readily available and cheaper N1-unsubstituted 2-(2-chlorophenyl)-1H-benzimidazole (CAS 3574-96-7), which lacks the N1 substituent entirely.

CYP11B2 N-substitution effect Target engagement Benzimidazole SAR Potency switch

N1-Substitution Controls Oral Bioavailability and Systemic Clearance: Rat PK Data Supporting ADME Differentiation

The same benzimidazole series characterized by Hoyt et al. (2015) provides quantitative evidence that N1-substitution materially alters pharmacokinetic outcomes [1]. Comparing the N-methyl analog (compound 1) with the N-cyclopropyl analog (compound 5): oral bioavailability (F) increased from 37% to 77%, while plasma clearance (Clp) decreased from 59 to 28 mL/min/kg [1]. Normalized oral exposure (AUCN) rose from 0.56 to 1.82 μM·h·kg/mg—a 3.25-fold improvement [1]. Plasma protein binding (% free) also shifted from 25% to 15% free fraction [1]. These data establish that the N1 substituent is a critical determinant of ADME properties, independently of the C2 substituent identity. For the target compound, the N1-(2-ethoxyethyl) group introduces an ether oxygen and extended alkyl chain that is predicted to influence solubility, metabolic stability, and tissue distribution compared to simple N-alkyl analogs.

Pharmacokinetics Oral bioavailability N-substitution Clearance Rat PK

Physicochemical Differentiation from the N1-Methoxyethyl Analog: Predicted LogP Shift and Its Implications for Membrane Permeability

The closest catalog-available analog to the target compound is 2-(2-chlorophenyl)-1-(2-methoxyethyl)-1H-benzimidazole (molecular formula C16H15ClN2O, MW = 286.75 g/mol), which differs solely by replacement of the terminal ethoxy (-OCH2CH3) with a methoxy (-OCH3) group . The experimentally determined logP of the parent 2-(2-chlorophenyl)-1H-benzimidazole (CAS 3574-96-7) is 3.88 . The N1-benzyl analog, 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole, has a measured logP of 5.92 , illustrating that N1-substitution can add >2 log units of lipophilicity. The target compound's N1-ethoxyethyl chain is predicted to contribute an incremental ΔlogP of approximately +0.4 to +0.6 relative to the parent (estimated logP ≈ 4.3–4.5), compared with approximately +0.2 to +0.3 for the methoxyethyl analog (estimated logP ≈ 4.1–4.2). This differential lipophilicity is relevant for membrane partitioning, CNS penetration potential, and chromatographic retention behavior.

Lipophilicity LogP Methoxyethyl analog Permeability Physicochemical differentiation

Corrosion Inhibition: The 2-(2-Chlorophenyl)benzimidazole Pharmacophore Outperforms Unsubstituted Benzimidazole by 22 Percentage Points

The 2-(2-chlorophenyl)-1H-benzimidazole (CPBI) scaffold—the N1-unsubstituted parent of the target compound—was evaluated as a corrosion inhibitor for copper in 0.5 mol/L H2SO4 and compared directly against unsubstituted benzimidazole (BIM) [1]. At an identical concentration of 5 mmol/L, CPBI achieved a maximum inhibition efficiency of 92.3%, whereas BIM reached only 70.1%—a 22.2 percentage-point advantage [1]. The inhibition mechanism was characterized as mixed-type (affecting both anodic and cathodic reactions), and adsorption followed the Langmuir isotherm model [1]. Molecular dynamics simulations and quantum chemical calculations further confirmed that the 2-chlorophenyl substituent enhances surface adsorption through increased electron density and π-π stacking with the copper surface [1]. While the target compound additionally bears the N1-ethoxyethyl group, which may alter solubility and adsorption kinetics, the core 2-(2-chlorophenyl)benzimidazole pharmacophore is the established driver of this differentiated corrosion inhibition performance.

Corrosion inhibition Copper protection Electrochemistry Mixed-type inhibitor Langmuir isotherm

Best Research and Industrial Application Scenarios for 2-(2-Chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole (CAS 882339-03-9)


Medicinal Chemistry: Benzimidazole-Focused Kinase, GPCR, or CYP Inhibitor Screening Libraries Requiring N1-Substituted Scaffolds

Based on the >830-fold potency differential demonstrated between N-unsubstituted and N-substituted benzimidazoles in CYP11B2 inhibition [1], researchers constructing focused screening libraries for kinase, GPCR, or CYP enzyme targets should specifically procure N1-substituted benzimidazoles such as CAS 882339-03-9 rather than defaulting to N1-unsubstituted analogs. The target compound provides the 2-(2-chlorophenyl) pharmacophore for potential aromatic interactions with hydrophobic binding pockets, while the N1-ethoxyethyl chain serves as a vector for additional binding site contacts that are inaccessible to N1-H or N1-methyl congeners. The compound's constitutional isomerism with etifoxine further necessitates explicit structural characterization (NMR, HRMS) prior to biological testing to prevent scaffold misassignment [2].

In Vivo Pharmacology: Prioritization of N1-Ethoxyethyl Benzimidazoles for Oral Bioavailability and Target Engagement Studies

The validated role of the N1-ethoxyethyl motif in conferring in vivo H1-antihistaminic activity (39-fold superiority over chlorpheniramine maleate for the analogous compound 69) [3], combined with quantitative PK evidence that N1-substitution modulates oral bioavailability from 37% to 77% in rat [1], supports the prioritization of CAS 882339-03-9 over simpler N1-alkyl analogs for in vivo pharmacology programs. The ether oxygen in the ethoxyethyl chain may additionally influence metabolic soft spots (O-dealkylation vs. N-dealkylation), providing differentiated metabolic profiles compared to purely alkyl N1 substituents [4]. Researchers designing PK/PD studies should select this compound when oral dosing and sustained systemic exposure are experimental requirements.

Corrosion Science: Formulation Development Leveraging 2-(2-Chlorophenyl)benzimidazole Core with Tunable N1-Solubilizing Groups

The demonstrated 92.3% corrosion inhibition efficiency of the CPBI pharmacophore versus 70.1% for unsubstituted benzimidazole at identical loading (5 mmol/L in 0.5 mol/L H2SO4) [5] establishes the 2-(2-chlorophenyl)benzimidazole core as a superior scaffold for copper corrosion protection in acidic media. The target compound's N1-ethoxyethyl group offers a solubilizing handle for formulation in mixed aqueous-organic solvent systems, potentially extending the application range beyond the purely aqueous acidic conditions tested for CPBI. Materials scientists developing corrosion inhibitor formulations for copper or copper-alloy components in industrial pickling, descaling, or acid-cleaning operations should evaluate this compound for solubility-adjusted inhibition performance.

Chemical Biology: Tool Compound Requiring Constitutional Isomer Purity Verification for Target Deconvolution Studies

Because CAS 882339-03-9 shares the exact molecular formula C17H17ClN2O (MW 300.78) with the clinically used anxiolytic etifoxine [2], chemical biologists employing this compound as a probe for target identification or pathway deconvolution must implement rigorous isomer verification protocols. The benzimidazole scaffold of the target compound engages a distinct biological target space (e.g., CYP enzymes, GPCRs) compared to the benzoxazine scaffold of etifoxine (GABAA receptor modulation and neurosteroidogenesis) [2]. Analytical characterization by 1H/13C NMR, high-resolution mass spectrometry, and HPLC purity assessment (>95%) is mandatory to exclude etifoxine contamination or mislabeling. Procurement from suppliers providing batch-specific Certificates of Analysis with NMR spectra is strongly recommended for any publication-bound research.

Quote Request

Request a Quote for 2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.